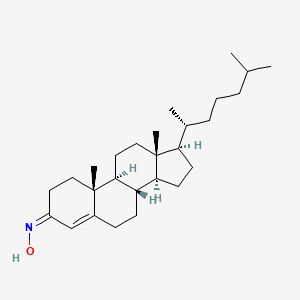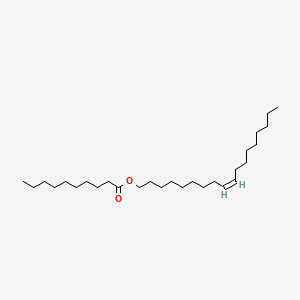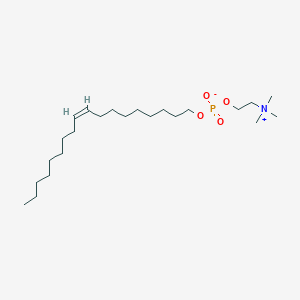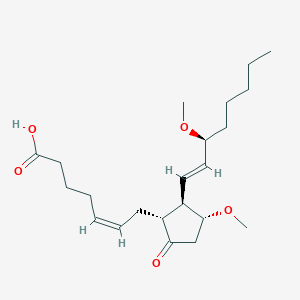
Ono-AE-248
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-AE-248 is a selective agonist for the prostanoid EP3 receptor, which is a subtype of the prostaglandin E2 receptor. This compound has been studied for its unique ability to induce a form of cell death in neutrophils that does not exhibit the typical characteristics of apoptosis or necrosis . It has significant implications in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: ONO-AE-248 is synthesized through a series of chemical reactions involving the formation of a prostaglandin-like structure. The synthesis typically involves the following steps:
Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Methoxy and oxo groups are introduced at specific positions on the cyclopentane ring.
Formation of the side chains: The side chains are added through a series of addition and substitution reactions.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: ONO-AE-248 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups on the cyclopentane ring.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities.
Scientific Research Applications
ONO-AE-248 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of prostaglandin receptors.
Biology: Investigated for its role in inducing non-apoptotic programmed cell death in neutrophils.
Industry: Used in the development of new drugs targeting the prostaglandin E2 receptor.
Mechanism of Action
ONO-AE-248 exerts its effects by selectively binding to the EP3 receptor, a subtype of the prostaglandin E2 receptor. This binding leads to the activation of intracellular signaling pathways that result in various biological effects . The primary mechanism involves:
Inhibition of cyclic adenosine monophosphate (cAMP) synthesis: This reduces the levels of cAMP within the cell, leading to changes in cell function.
Activation of protein kinase C (PKC): This enzyme plays a role in the signaling pathways that lead to cell death.
Comparison with Similar Compounds
ONO-AE-248 is unique in its high selectivity for the EP3 receptor compared to other prostaglandin receptor agonists. Similar compounds include:
ONO-AE1-259-01: A selective agonist for the EP2 receptor.
ONO-AE1-329: A selective agonist for the EP4 receptor.
ONO-DI-004: A selective agonist for the EP1 receptor.
These compounds differ in their receptor selectivity and the biological effects they induce. This compound’s unique ability to induce non-apoptotic cell death in neutrophils sets it apart from other prostaglandin receptor agonists .
Properties
CAS No. |
211230-67-0 |
|---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-methoxy-2-[(E,3S)-3-methoxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H36O5/c1-4-5-8-11-17(26-2)14-15-19-18(20(23)16-21(19)27-3)12-9-6-7-10-13-22(24)25/h6,9,14-15,17-19,21H,4-5,7-8,10-13,16H2,1-3H3,(H,24,25)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 |
InChI Key |
MXDQOCKVVLKVJS-QKIVIXBWSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)OC)OC |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO AE 248 ONO AE-248 ONO-AE-248 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


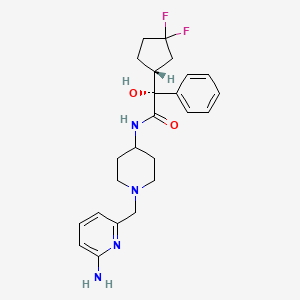
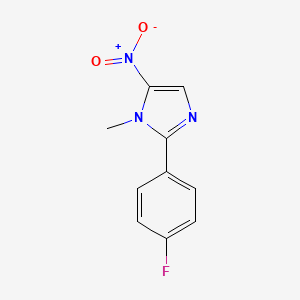
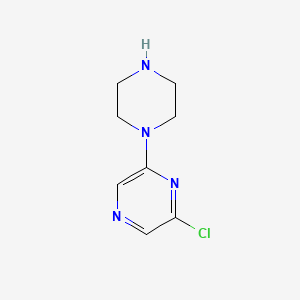
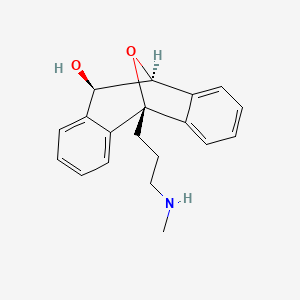
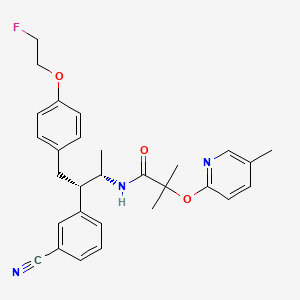
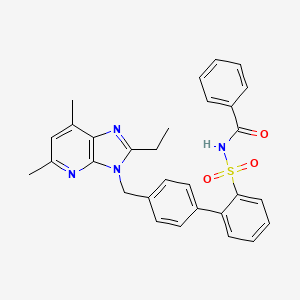
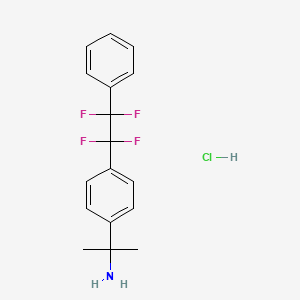

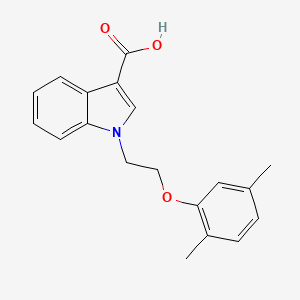
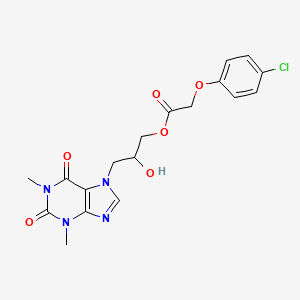
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)
